Methapyrilene fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methapyrilene fumarate is a compound that belongs to the pyridine chemical class. It was developed in the early 1950s and was primarily used as an antihistamine and anticholinergic agent. This compound was marketed under various trade names, including Co-Pyronil and Histadyl EC. It was known for its strong sedative effects, which made it more suitable for use as a medication for insomnia rather than for its antihistamine properties .

Métodos De Preparación

The synthesis of methapyrilene fumarate involves several steps. The primary synthetic route includes the reaction of 2-aminopyridine with 2-thiophenemethyl chloride in the presence of a base to form N-(2-thienylmethyl)-2-aminopyridine. This intermediate is then reacted with N,N-dimethylethylenediamine to yield methapyrilene. The fumarate salt is formed by reacting methapyrilene with fumaric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the quality of the final product.

Análisis De Reacciones Químicas

Methapyrilene fumarate undergoes various chemical reactions, including:

Oxidation: Methapyrilene can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert methapyrilene to its corresponding amine derivatives.

Substitution: Methapyrilene can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Methapyrilene fumarate has been used in various scientific research applications, including:

Chemistry: As a model compound for studying the reactivity of pyridine derivatives and their interactions with other chemical species.

Biology: In studies investigating the effects of antihistamines and anticholinergic agents on biological systems.

Medicine: Historically used as a sedative and antihistamine, although its use has been discontinued due to its carcinogenic properties.

Industry: This compound was used in the formulation of over-the-counter sleep aids and combination analgesic products

Mecanismo De Acción

Methapyrilene fumarate exerts its effects primarily through its action as an H1 receptor antagonist. By blocking the H1 histamine receptors, it prevents the action of histamine, a compound involved in allergic reactions and wakefulness. This blockade results in its antihistamine and sedative effects. Additionally, this compound has anticholinergic properties, which contribute to its sedative effects by inhibiting the action of acetylcholine, a neurotransmitter involved in promoting wakefulness .

Comparación Con Compuestos Similares

Methapyrilene fumarate can be compared with other antihistamines and sedatives, such as:

Diphenhydramine: Another antihistamine with sedative properties, commonly used in over-the-counter sleep aids.

Doxylamine: A sedative antihistamine used in sleep aids and cold medications.

Chlorpheniramine: An antihistamine with less pronounced sedative effects compared to methapyrilene.

This compound is unique due to its strong sedative effects, which made it more suitable for use as a sleep aid rather than for treating allergic reactions. its use was discontinued due to its carcinogenic properties, which were not observed in some of the other similar compounds .

Actividad Biológica

Methapyrilene fumarate, a compound derived from methapyrilene, has garnered attention due to its biological activity and associated health risks. Originally marketed as an antihistamine, methapyrilene was withdrawn from the market in the late 1970s after being identified as a potent carcinogen. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and relevant research findings.

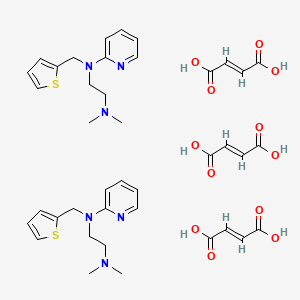

- Chemical Formula : C18H23N3O4S

- Molecular Weight : 377.46 g/mol

- CAS Number : 33032-12-1

- IUPAC Name : (2E)-but-2-enedioic acid; N-[2-(dimethylamino)ethyl]-N-[(thiophen-2-yl)methyl]pyridin-2-amine

Pharmacological Profile

This compound exhibits several pharmacological activities:

- Antihistaminic Activity : Initially developed as an antihistamine, it functions by blocking H1 receptors, thereby alleviating allergic reactions.

- Anticholinergic Effects : It also possesses anticholinergic properties, which can lead to side effects such as dry mouth and sedation.

- Carcinogenicity : The most significant concern regarding this compound is its classification as a carcinogen. Studies have demonstrated its potential to induce tumors in laboratory animals, leading to its withdrawal from clinical use .

Case Study: Hepatotoxicity Assessment

A notable study evaluated the hepatotoxic effects of methapyrilene hydrochloride (a related compound) in rats. The study administered doses of 10 mg/kg and 30 mg/kg over four weeks. Key findings included:

- Liver Weight Increase : Significant increases in liver weight and liver-to-body weight ratios were noted across both dosage groups.

- Histopathological Changes : Observations included hypertrophy of hepatocytes and discoloration of the liver at higher doses.

- Clinical Chemistry Alterations : Increases in serum markers indicative of liver damage were observed, including elevated levels of glucose and gamma-glutamyl transpeptidase (GLDH) .

Summary of Findings

| Parameter | 10 mg/kg Group | 30 mg/kg Group |

|---|---|---|

| Liver Weight Increase | Yes | Yes |

| Hepatocyte Hypertrophy | Yes | Yes |

| Serum GLDH Levels | Elevated | Elevated |

| Glucose Levels | Normal | Elevated |

The mechanism through which methapyrilene exerts its biological effects involves several pathways:

- Histamine Receptor Antagonism : By blocking H1 receptors, it inhibits the action of histamine, reducing allergic symptoms.

- CYP450 Interaction : Methapyrilene has been shown to interact with cytochrome P450 enzymes, which may contribute to its hepatotoxicity through altered metabolism of other drugs and endogenous compounds .

Propiedades

Número CAS |

5967-64-6 |

|---|---|

Fórmula molecular |

C40H50N6O12S2 |

Peso molecular |

871.0 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/2C14H19N3S.3C4H4O4/c2*1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;3*5-3(6)1-2-4(7)8/h2*3-8,11H,9-10,12H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Clave InChI |

OLGIEIJNOQGBSS-VQYXCCSOSA-N |

SMILES isomérico |

CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.